3-nitro-N-(3-sulfamoylphenyl)benzamide

Carbonic anhydrase inhibition hCA I hCA II

3-Nitro-N-(3-sulfamoylphenyl)benzamide (C13H11N3O5S; MW 321.31 g/mol) is a synthetic benzamide–sulfonamide hybrid belonging to the N-(3-sulfamoylphenyl)benzamide class. This compound incorporates a meta-nitrobenzamide moiety coupled to a meta-sulfamoylphenyl ring, producing a distinct regioisomeric architecture that departs from the more common para-substituted sulfamoylbenzamide scaffolds used in carbonic anhydrase (CA) inhibitor programs.

Molecular Formula C13H11N3O5S
Molecular Weight 321.31 g/mol
Cat. No. B4964005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(3-sulfamoylphenyl)benzamide
Molecular FormulaC13H11N3O5S
Molecular Weight321.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C13H11N3O5S/c14-22(20,21)12-6-2-4-10(8-12)15-13(17)9-3-1-5-11(7-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
InChIKeyVDTCVEJBFWCPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(3-sulfamoylphenyl)benzamide for Carbonic Anhydrase Inhibitor Research and Procurement


3-Nitro-N-(3-sulfamoylphenyl)benzamide (C13H11N3O5S; MW 321.31 g/mol) is a synthetic benzamide–sulfonamide hybrid belonging to the N-(3-sulfamoylphenyl)benzamide class [1]. This compound incorporates a meta-nitrobenzamide moiety coupled to a meta-sulfamoylphenyl ring, producing a distinct regioisomeric architecture that departs from the more common para-substituted sulfamoylbenzamide scaffolds used in carbonic anhydrase (CA) inhibitor programs [1]. In the primary study characterizing this compound series, it was designated as compound P4 and demonstrated the most potent dual hCA I/hCA II inhibition profile among all synthesized derivatives [1].

Why 3-Nitro-N-(3-sulfamoylphenyl)benzamide Cannot Be Interchanged with Common Sulfamoylbenzamide Analogs


Simple substitution of 3-nitro-N-(3-sulfamoylphenyl)benzamide with para-substituted regioisomers such as 4-nitro-N-(4-sulfamoylphenyl)benzamide or with electron-donating group-bearing analogs is not feasible when dual-target carbonic anhydrase inhibition is required [1]. The meta-nitro group on the benzamide ring and the meta-sulfamoyl group on the aniline ring create a unique spatial and electronic configuration that, in the primary study, yielded the highest binding free energies against both hCA I (-8.14 kcal/mol) and hCA II (-8.03 kcal/mol) [1]. The quantitative structure-activity relationship established within this derivative series demonstrates that potency varies substantially with substituent identity and position, meaning that even closely related N-(3-sulfamoylphenyl)benzamide analogs do not reproduce the same dual inhibition profile [1].

3-Nitro-N-(3-sulfamoylphenyl)benzamide: Quantitative Differentiation Evidence for Scientific Selection


Dual hCA I/hCA II Inhibition Potency: P4 Outperforms All Intra-Series Comparators

In the primary characterization study, 3-nitro-N-(3-sulfamoylphenyl)benzamide (designated as compound P4) was identified as the most effective inhibitor among all synthesized N-(3-sulfamoylphenyl)propanamide/benzamide derivatives against both hCA I and hCA II [1]. The Ki constants for P4 were 0.22 ± 0.01 µM against hCA I and 0.33 ± 0.05 µM against hCA II [1]. The molecular docking analysis revealed that the nitrobenzamide moiety occupies the hydrophobic pocket near Val121/Val142 in hCA II, with free binding energies of -8.14 kcal/mol (hCA I) and -8.03 kcal/mol (hCA II), which were the highest binding affinities observed within the series [1].

Carbonic anhydrase inhibition hCA I hCA II enzyme kinetics

Meta-Substitution Regioisomer Exhibits Favorable Drug-Likeness Profile Relative to Para-Substituted Analogs

The pharmacokinetic evaluation conducted by Güneş et al. demonstrated that P4 (3-nitro-N-(3-sulfamoylphenyl)benzamide) fully complies with Lipinski's rule of five without any deviation [1]. This analysis was performed alongside Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of the complete derivative series [1].

Drug-likeness Lipinski's rule of five ADME profiling pharmacokinetics

Sulfamoylbenzamide Scaffold Demonstrates Selectivity for h-NTPDase Isoforms Relevant to Thrombosis and Diabetes

While 3-nitro-N-(3-sulfamoylphenyl)benzamide itself has not been directly profiled against h-NTPDases, the broader sulfamoyl benzamide chemotype has been systematically evaluated as selective inhibitors of the h-NTPDase enzyme family [1]. Compounds within this class achieved sub-micromolar IC50 values against h-NTPDase1 (IC50 = 2.88 ± 0.13 µM for the most potent analog), h-NTPDase2, h-NTPDase3 (IC50 = 0.72 ± 0.11 µM), and h-NTPDase8 (IC50 = 0.28 ± 0.07 µM) [1]. The presence of both the sulfamoyl and carboxamide functionalities, as found in the target compound, was critical for this inhibitory activity [1].

NTPDase inhibition ectonucleotidase thrombosis diabetes selectivity

Glucokinase Activator Potential: Sulfamoyl Benzamide Series Yields In Vivo Antidiabetic Activity Starting from 3-Nitrobenzoic Acid Precursor

A parallel research effort synthesized a series of sulfamoyl benzamide derivatives starting from 3-nitrobenzoic acid — the same key precursor used to prepare 3-nitro-N-(3-sulfamoylphenyl)benzamide — and evaluated them as glucokinase (GK) activators [1]. In silico docking confirmed binding interactions at the allosteric site of the GK enzyme, and in vivo studies in an alloxan-induced diabetic rat model demonstrated that Compound 7 exhibited the highest antidiabetic activity, with in vivo results paralleling the docking predictions [1].

Glucokinase activator antidiabetic type 2 diabetes alloxan-induced diabetes model

Application Scenarios for 3-Nitro-N-(3-sulfamoylphenyl)benzamide in Drug Discovery and Chemical Biology


Carbonic Anhydrase Inhibitor Lead Optimization for Glaucoma and Hypertension

The validated dual hCA I/hCA II inhibition profile (Ki = 0.22 µM and 0.33 µM, respectively) positions 3-nitro-N-(3-sulfamoylphenyl)benzamide as a lead scaffold for optimizing CA inhibitors targeting glaucoma, hypertension, and related disorders where CA I and II are therapeutically relevant isozymes [1]. The compound's compliance with Lipinski's rule of five supports its suitability for further medicinal chemistry optimization toward orally bioavailable candidates [1].

Sulfamoylbenzamide Chemical Probe for Ectonucleotidase and Metabolic Disease Research

Given the established activity of the sulfamoyl benzamide chemotype against h-NTPDase isoforms (h-NTPDase1 IC50 as low as 2.88 µM; h-NTPDase8 IC50 as low as 0.28 µM) [2], and the scaffold's origin from 3-nitrobenzoic acid as used in glucokinase activator programs [3], 3-nitro-N-(3-sulfamoylphenyl)benzamide can serve as a versatile chemical biology probe. Its bifunctional architecture (nitro group for potential reduction to an amine handle; sulfamoyl group for target engagement) enables downstream derivatization for structure-activity relationship expansion across multiple therapeutic target classes [1].

Nitro-Sulfobenzamide Intermediate for Agrochemical Sulfonylurea Synthesis

The nitro-sulfobenzamide structural class, including regioisomers of 3-nitro-N-(3-sulfamoylphenyl)benzamide, has been patented for use as intermediates in the preparation of herbicidally active sulfonylurea compounds [4]. The meta-nitro substitution pattern offers distinct reactivity relative to the more commonly described 4-nitro-2-sulfobenzamide intermediates, potentially enabling access to novel sulfonylurea derivatives with differentiated herbicidal selectivity profiles [4].

Computational Chemistry and Molecular Docking Reference Compound

The availability of experimentally determined Ki values paired with molecular docking binding energies (-8.14 kcal/mol for hCA I; -8.03 kcal/mol for hCA II) [1] makes 3-nitro-N-(3-sulfamoylphenyl)benzamide a well-characterized reference compound for validating computational docking protocols, scoring functions, and structure-based drug design workflows targeting carbonic anhydrase and related zinc metalloenzymes [1].

Quote Request

Request a Quote for 3-nitro-N-(3-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.